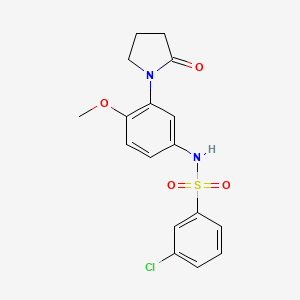

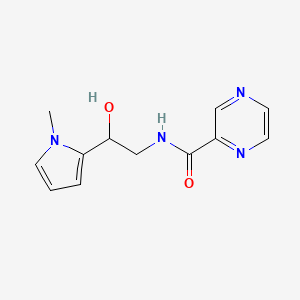

3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a nitrogen-containing heterocycle. The five-membered pyrrolidine ring in this compound is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 1,3-disubstituted pyrrolidine-2,5-diones were synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the steric factors and the spatial orientation of substituents. Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Metabolism and Selectivity in Agriculture

- Selective Herbicide Mechanisms for Cereals : Some benzenesulfonamide derivatives, such as chlorsulfuron, demonstrate selective herbicidal activity beneficial for cereals like wheat, oats, and barley. These plants metabolize the herbicide into inactive products, showcasing a biological basis for selectivity in agricultural applications (Sweetser, Schow, & Hutchison, 1982).

Photodynamic Therapy for Cancer Treatment

- Photodynamic Therapy (PDT) Applications : Certain benzenesulfonamide derivatives with specific substituents exhibit potent photosensitizing properties. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancement Properties

- Cognitive Enhancement in Neurodegenerative Disorders : Some compounds, like SB-399885, show high affinity for human recombinant and native 5-HT6 receptors. These compounds have been demonstrated to possess cognitive enhancing properties, potentially beneficial for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antifungal Applications

- Antifungal Activity : Research into novel azetidin-2-ones derivatives, including those with benzenesulfonamide moieties, has shown potent antifungal activity against Aspergillus niger & Aspergillus flavus. These studies indicate significant structure-activity relationship trends, suggesting potential for the development of new antifungal agents (Gupta & Halve, 2015).

Synthetic Applications

- Directed Metalation Group (DMG) Potential : Benzenesulfonamide has been identified as a powerful DMG, with potential applications in heterocyclic synthesis and other synthetic chemistry areas. The versatility of arylsulfonamides in directed ortho metalation methodologies opens up numerous synthetic pathways (Familoni, 2002).

Anti-Parasitic Activity

- Anti-Plasmodium Falciparum Activity : Research into pyrazolopyridine-sulfonamide derivatives has identified compounds with activity against the chloroquine-resistant Plasmodium falciparum clone W2. These findings suggest potential applications in developing antimalarial agents (Silva et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including angiogenesis, axon guidance, and cell migration .

Mode of Action

It is known that the compound interacts with its target, leading to changes in the receptor’s activity . The presence of the pyrrolidine ring in the compound might contribute to its binding affinity and selectivity .

Biochemical Pathways

The compound’s interaction with the Ephrin type-B receptor 4 can affect various biochemical pathways. These pathways are involved in cell signaling and can influence cell behavior . .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound might influence its pharmacokinetic properties . For instance, the pyrrolidine ring can enhance the compound’s lipophilicity, which can improve its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with the Ephrin type-B receptor 4 . By modulating the activity of this receptor, the compound can influence various cellular processes, such as cell migration and angiogenesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Moreover, the presence of other molecules in the environment can influence the compound’s efficacy .

Propriétés

IUPAC Name |

3-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-16-8-7-13(11-15(16)20-9-3-6-17(20)21)19-25(22,23)14-5-2-4-12(18)10-14/h2,4-5,7-8,10-11,19H,3,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILJHDXZWSNVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)

![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)